molecular formula C18H18N2O4 B5083233 2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid CAS No. 6056-06-0

2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid

Cat. No.: B5083233
CAS No.: 6056-06-0
M. Wt: 326.3 g/mol
InChI Key: QENMGDJRQBEQBL-UHFFFAOYSA-N
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Description

2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid is a complex organic compound with the molecular formula C22H18N2O4. It is characterized by the presence of benzoyl and amino groups attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with an amine to form an amide intermediate. This intermediate is then subjected to further reactions with benzoyl chloride and other reagents to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(4-Methylbenzoyl)amino]benzoyl}amino)benzoic acid
  • 4-Methylbenzoic acid derivatives
  • Benzoyl amino acids

Uniqueness

2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-7-9-13(10-8-11)16(21)20-15-6-4-3-5-14(15)17(22)19-12(2)18(23)24/h3-10,12H,1-2H3,(H,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENMGDJRQBEQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387184
Record name 2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-06-0
Record name 2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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